molecular formula C21H23N3O3S B2978677 5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537044-10-3

5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2978677
CAS No.: 537044-10-3
M. Wt: 397.49
InChI Key: JKOKAELQVQPKOA-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidoquinoline derivative with the molecular formula C₂₁H₂₃N₃O₃S (molecular weight: 397.5) . Key structural features include:

  • A 2-methoxyphenyl substituent at position 4.
  • 8,8-Dimethyl groups on the tetrahydropyrimidine ring.
  • A methylsulfanyl (-SCH₃) group at position 2.
  • Two ketone groups at positions 4 and 5.

Properties

IUPAC Name

5-(2-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-21(2)9-12-16(13(25)10-21)15(11-7-5-6-8-14(11)27-3)17-18(22-12)23-20(28-4)24-19(17)26/h5-8,15H,9-10H2,1-4H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOKAELQVQPKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC=CC=C4OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidoquinoline class of compounds. This class is recognized for its diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O2SC_{18}H_{19}N_3O_2S with a molecular weight of 373.5 g/mol. Its structure includes a quinoline moiety that is crucial for its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. The presence of various functional groups on the quinoline ring significantly influences their effectiveness against cancer cell lines.

  • Mechanism of Action : Quinoline derivatives can inhibit DNA synthesis and cell division, leading to apoptosis in cancer cells. They also modulate gene expression and interfere with signaling pathways involved in tumor growth .
  • Case Study : A study reported that derivatives similar to our compound exhibited IC50 values below 1 µM against multiple cancer cell lines. These results suggest a strong potential for therapeutic applications in oncology .

Antifungal Activity

Research has demonstrated that derivatives of this compound possess antifungal properties.

  • In Vitro Studies : The compound showed significant antifungal activity against strains such as Candida albicans and Candida tropicalis. The minimum inhibitory concentration (MIC) ranged from 4 to 8 µg/mL .
  • Molecular Modeling : Docking studies indicated that the compound binds effectively to the active site of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This binding disrupts fungal membrane integrity and function .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Activity Spectrum : It demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .

Research Findings

A summary of key research findings related to the biological activity of the compound is presented in Table 1.

Activity Type Target Organism/Cell Line IC50/MIC (µg/mL) Mechanism
AnticancerVarious cancer cell lines< 1DNA synthesis inhibition
AntifungalCandida albicans4-8Cytochrome P450 inhibition
AntimicrobialGram-positive/negative bacteriaVariesCell wall disruption

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound A : 5-(2,4-Dichlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
  • Substituents : 2,4-Dichlorophenyl (position 5), 1,3,8,8-tetramethyl, and three ketone groups.
  • Physical Properties : High melting point (340°C), attributed to strong intermolecular interactions.
  • Spectral Data :
    • IR: 1705 cm⁻¹ (C=O), 1661 cm⁻¹ (C=N).
    • ¹H NMR: δ 0.85 (s, 3H, CH₃), 5.10 (s, 1H, CH).

Comparison: The dichlorophenyl group enhances hydrophobicity compared to the methoxyphenyl group in the target compound.

Compound B : 8,8-Dimethyl-5-(4-methylphenyl)-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
  • Substituents : 4-Methylphenyl (position 5), crystallized as an N,N-dimethylformamide solvate.
  • Crystallography : Triclinic crystal system (P1) with cell parameters a = 8.8252 Å, b = 10.289 Å, c = 12.316 Å .

Comparison : The para-methylphenyl group likely improves crystallinity, as evidenced by the solvate formation. The absence of a methylsulfanyl group simplifies the electronic profile compared to the target compound.

Spectral and Physical Properties

Property Target Compound Compound A Compound B
Molecular Weight 397.5 423.9 422.48 (with solvate)
Melting Point Not reported 340°C Not reported
IR (C=O) ~1700 cm⁻¹ (expected) 1705 cm⁻¹ Not reported
¹H NMR (CH₃) δ ~1.0–1.5 (dimethyl) δ 0.85, 1.00 (methyl) δ 1.26 (solvate CH₃)

Q & A

Q. How to integrate green chemistry principles into pyrimido[4,5-b]quinoline synthesis?

  • Innovations :
  • Replace Vilsmeier-Haack reagent (POCl₃/DMF) with mechanochemical methods for formylation .
  • Use bio-based solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

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